molecular formula C15H7F7KNO3 B3058761 Salfaprodil CAS No. 916214-57-8

Salfaprodil

Cat. No. B3058761
M. Wt: 421.31 g/mol
InChI Key: KLOANMLPWLPVSW-UHFFFAOYSA-M
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Patent
US07495126B2

Procedure details

2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid (10 g, 0.261 mole), as prepared in Example 3, was added to anhydrous ethanol (500 ml) and then the temperature was allowed to rise to 50° C. for complete dissolution. The resulting solution was cooled to 10° C. The pH of the solution was adjusted to 6.8-7.0 using a separately prepared solution of 85%-potassium hydroxide (17.22 g, 0.261 mole) and anhydrous ethanol (30 ml). The reaction mixture was stirred for 2 hours at room temperature and then the precipitated crystals were filtered and dried to give 100.8 g (0.239 mole, 91.7% yield) of potassium 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoate as the desired compound.
Quantity
17.22 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[C:18]([F:19])=[C:17]([F:20])[C:16]([C:21]([F:24])([F:23])[F:22])=[C:15]([F:25])[C:14]=2[F:26])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+:28]>C(O)C>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[C:14]([F:26])=[C:15]([F:25])[C:16]([C:21]([F:24])([F:23])[F:22])=[C:17]([F:20])[C:18]=2[F:19])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[K+:28] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)NCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Step Two
Name
Quantity
17.22 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to rise to 50° C. for complete dissolution
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=O)[O-])C=C(C=C1)NCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F.[K+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.239 mol
AMOUNT: MASS 100.8 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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